

# Noformicin: Unraveling a Compound with Limited Public Data

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Noformicin**

Cat. No.: **B086930**

[Get Quote](#)

Despite a comprehensive search for experimental data on the compound **Noformicin**, publicly available information is exceptionally scarce. While tantalizing mentions of its antiviral and antimicrobial properties exist in scientific literature, detailed experimental results, including quantitative data and methodologies, remain largely inaccessible. This data limitation currently prevents the creation of a comprehensive comparison guide as requested.

What is known about **Noformicin** is primarily its chemical identity and early indications of its biological activity. Information gleaned from available abstracts and chemical databases reveals the following:

Chemical Identity:

**Noformicin**, also referred to as **(+)-Noformicin** or Noformycin, is a small organic molecule with the chemical formula  $C_8H_{15}N_5O$ . Its structure is defined as  $(2S)$ -5-amino-N-(3-amino-3-iminopropyl)-3,4-dihydro-2H-pyrrole-2-carboxamide.

## Early Research on Antiviral Properties

Initial research on **Noformicin** dates back to the early 1970s. A study published in the Journal of Medicinal Chemistry in 1973 by G.D. Diana and colleagues described the synthesis of **Noformicin** and its evaluation as an antiviral agent.<sup>[1]</sup> The abstract of this paper indicates that the compound was tested against Respirovirus and Rhinovirus.<sup>[1]</sup> Another publication by the same lead author in the same year and journal explored the synthesis and antiviral activity of homologs of **Noformicin**, suggesting a potential structure-activity relationship investigation.<sup>[2]</sup>

However, the abstracts of these articles do not provide specific quantitative data, such as IC50 values, or detailed experimental protocols.

## Recent Investigations into Antimicrobial and Toxicological Profile

More recently, a 2023 paper by Parry Dey and colleagues in the journal *Process Biochemistry* revisited **Noformicin**. The study focused on the inhibition of microbial pathogens and a toxicity assessment of **Noformicin** synthesized by *Psychrobacter faecalis*, an endophyte of *Averrhoa carambola*. This research suggests a renewed interest in the antimicrobial potential of **Noformicin**. Unfortunately, the full text of this article, which would contain the specific experimental data required for a comparative analysis, is not readily available through public search channels.

## Data Limitations and Inability to Fulfill a Full Comparative Analysis

The core requirements of the user request—to produce a comparison guide with clearly structured data tables, detailed experimental protocols, and visualizations of signaling pathways—cannot be met due to the absence of accessible, detailed experimental data for **Noformicin**. Without the full-text articles of the key studies, the following critical information is missing:

- Quantitative Performance Data: Specific metrics such as Minimum Inhibitory Concentrations (MICs) against various microbes, half-maximal inhibitory concentrations (IC50) against viruses, or any in vivo efficacy data are not available in the public domain.
- Detailed Methodologies: The experimental protocols, including cell lines or bacterial strains used, assay conditions, and analytical methods, are not described in the available abstracts.
- Mechanism of Action: There is no information available regarding the signaling pathways that **Noformicin** may modulate, which is a prerequisite for creating the requested Graphviz diagrams.

In conclusion, while **Noformicin** has been identified as a compound with potential antiviral and antimicrobial activities, the publicly accessible scientific literature does not currently provide the

depth of experimental detail necessary to conduct a thorough cross-validation or create a comprehensive comparison guide. Researchers, scientists, and drug development professionals interested in this compound would need to seek access to the full-text publications cited through institutional subscriptions or academic libraries to delve deeper into the existing, albeit limited, body of research.

**Need Custom Synthesis?**

*BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.*

*Email: [info@benchchem.com](mailto:info@benchchem.com) or Request Quote Online.*

## References

- 1. A synthesis of noformycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and antiviral activity of homologs of noformycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Noformycin: Unraveling a Compound with Limited Public Data]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b086930#cross-validation-of-noformycin-experimental-results]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)